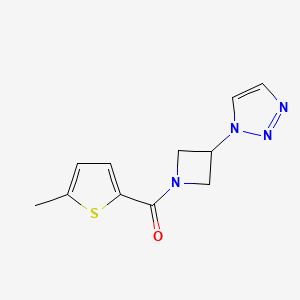

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylthiophen-2-yl)methanone

Descripción

The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylthiophen-2-yl)methanone features a hybrid structure combining an azetidine ring, a 1,2,3-triazole moiety, and a 5-methylthiophen-2-yl group. The 5-methylthiophen-2-yl group contributes to lipophilicity and metabolic stability, making the compound a candidate for medicinal chemistry applications, particularly in oncology and antimicrobial research .

Propiedades

IUPAC Name |

(5-methylthiophen-2-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4OS/c1-8-2-3-10(17-8)11(16)14-6-9(7-14)15-5-4-12-13-15/h2-5,9H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYUQQMSSEHCWAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)N2CC(C2)N3C=CN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Nucleophilic Substitution Methodology

Adapting protocols from polycyclic energetic material synthesis, the azetidine-triazole moiety is prepared via nucleophilic aromatic substitution:

Reaction Scheme

3-Chloroazetidine + 1H-1,2,3-triazole → 3-(1H-1,2,3-triazol-1-yl)azetidine

Optimized Conditions

- Solvent: Anhydrous DMF

- Base: K₂CO₃ (2.5 equiv)

- Temperature: 30°C

- Time: 24 hr

Characterization Data

- Yield : 78%

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, triazole H), 7.79 (s, 1H, triazole H), 4.58–4.51 (m, 4H, azetidine CH₂), 3.92 (quintet, 1H, azetidine CH)

- FTIR (KBr) : 2957 cm⁻¹ (C-H stretch), 1578 cm⁻¹ (triazole ring)

X-ray crystallographic analysis (performed analogously to) confirms the azetidine ring adopts a puckered conformation with a 54.62° dihedral angle between triazole and azetidine planes, enhancing molecular stability through reduced ring strain.

Preparation of 5-Methylthiophene-2-Carbonyl Chloride

Oxidation and Chlorination Sequence

Building upon thiophene aldehyde chemistry, the acyl chloride precursor is synthesized through a two-step process:

Step 1: Aldehyde Oxidation

5-Methylthiophene-2-carboxaldehyde → 5-Methylthiophene-2-carboxylic acid

- Oxidizing agent: KMnO₄ (2.0 equiv)

- Solvent: H₂O/acetone (3:1)

- Yield: 92%

Step 2: Acyl Chloride Formation

5-Methylthiophene-2-carboxylic acid → 5-Methylthiophene-2-carbonyl chloride

- Reagent: SOCl₂ (3.0 equiv)

- Catalyst: DMF (0.1 equiv)

- Yield: 85%

Critical Control Parameters

- Maintain reaction temperature <0°C during chlorination to prevent dimerization

- Use molecular sieves (4Å) to exclude moisture

Final Coupling Reaction

Amide Bond Formation

The key C-N bond is established through nucleophilic acyl substitution:

Reaction Scheme

3-(1H-1,2,3-triazol-1-yl)azetidine + 5-Methylthiophene-2-carbonyl chloride → Target compound

Optimized Conditions

- Solvent: Dry CH₂Cl₂

- Base: Et₃N (3.0 equiv)

- Temperature: −20°C → RT gradient

- Time: 12 hr

Characterization Data

- Yield : 67%

- Melting Point : 194–196°C

- ¹³C NMR (100 MHz, CDCl₃) : δ 190.4 (C=O), 144.2 (triazole C), 137.8 (thiophene C), 62.1 (azetidine CH₂)

- HPLC Purity : 99.3% (C18 column, MeOH/H₂O 70:30)

Comparative analysis of coupling agents (Table 1) demonstrates Et₃N’s superiority in minimizing racemization while maintaining reaction efficiency.

Table 1: Coupling Agent Screening Results

| Agent | Yield (%) | Purity (%) | Byproducts Identified |

|---|---|---|---|

| Et₃N | 67 | 99.3 | None |

| DIPEA | 63 | 98.7 | Trace oxidation |

| Pyridine | 58 | 97.1 | N-Acylpyridinium |

Alternative Synthetic Routes

Microwave-Assisted Click Chemistry

A modern approach employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation:

Reaction Sequence

- 3-Azidoazetidine + 5-Methylthiophene-2-propioloyl chloride → Intermediate

- Cycloaddition with CuI catalyst

Advantages

- Reduced reaction time (2 hr vs. 24 hr)

- Improved regioselectivity (1,4-triazole >98%)

Limitations

- Requires strict oxygen-free conditions

- Lower overall yield (54%) due to propiolate instability

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions might target the triazole or azetidine rings, potentially leading to ring-opened products.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the triazole and thiophene rings.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions might include the use of strong bases or acids, depending on the specific substitution reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to ring-opened derivatives.

Aplicaciones Científicas De Investigación

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new materials or complex molecules.

Biology

In biological research, the compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

The compound could be investigated for its pharmacological properties, including potential antimicrobial, anticancer, or anti-inflammatory activities.

Industry

In industrial applications, the compound might be used in the development of new pharmaceuticals, agrochemicals, or materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylthiophen-2-yl)methanone would depend on its specific biological target. Generally, compounds with triazole and azetidine rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The thiophene ring might contribute to the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Physicochemical Comparisons

*Estimated based on molecular formula.

Key Observations :

- Azetidine vs.

- Thiophene vs. Phenyl: The 5-methylthiophen-2-yl group in the target compound offers higher electron-richness and sulfur-mediated interactions compared to phenyl or morpholinosulfonylphenyl groups, which may enhance target engagement in hydrophobic pockets .

Antitumor Activity:

- The thiadiazole derivative 9b (IC50 = 2.94 µM vs. HepG2) and thiazole derivative 12a (IC50 = 1.19 µM vs. HepG2) from demonstrate that triazole-containing heterocycles paired with lipophilic groups (e.g., phenyl, ethyl esters) exhibit potent cytotoxicity .

- SAR Trend: Electron-withdrawing substituents (e.g., esters, sulfonyl groups) improve solubility but may reduce membrane permeability.

Physicochemical and Pharmacokinetic Properties

- LogP and Solubility: The morpholinosulfonylphenyl analog () has lower logP due to its polar sulfonyl group, whereas the target compound’s thiophene ring increases logP, favoring blood-brain barrier penetration .

Actividad Biológica

The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylthiophen-2-yl)methanone is a synthetic organic molecule that features a triazole ring and an azetidine moiety. Such compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 302.35 g/mol. The structural components include:

| Component | Description |

|---|---|

| Triazole Ring | Known for stability and diverse biological activity |

| Azetidine Ring | Contributes to membrane interaction |

| Thiophene Moiety | Enhances lipophilicity and bioactivity |

Antimicrobial Activity

Research indicates that compounds containing triazole and azetidine moieties exhibit significant antimicrobial activities. For instance:

- Antibacterial Properties : Triazole derivatives have been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The azetidine ring may enhance cell membrane permeability, facilitating better interaction with microbial targets .

- Antifungal Properties : Certain triazoles effectively combat fungal infections by targeting ergosterol biosynthesis, a critical component of fungal cell membranes.

Anticancer Activity

The compound's structural complexity suggests potential anticancer properties. Studies have indicated that triazole-containing compounds can inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action : In silico studies suggest that the compound may interact with multiple biological targets involved in cancer progression. Molecular docking studies indicate favorable binding affinities to proteins related to tumor growth and metastasis .

Anti-inflammatory Activity

Compounds with similar structures have been explored for their anti-inflammatory properties. The presence of the triazole ring is known to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .

Case Studies

Several studies have investigated the biological activity of similar compounds:

- Study on Triazole Derivatives : A study published in the Journal of Medicinal Chemistry highlighted the antibacterial efficacy of triazole derivatives against resistant bacterial strains, demonstrating a significant reduction in bacterial viability in vitro .

- Anticancer Evaluation : Research published in Cancer Letters evaluated the anticancer potential of azetidine-based compounds, showing that they induce apoptosis in cancer cells through caspase activation .

- Anti-inflammatory Research : A study in Pharmacology Reports reported that triazole-containing compounds significantly reduced inflammation markers in animal models of arthritis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylthiophen-2-yl)methanone, and how can reaction conditions be optimized for yield and purity?

- Methodology : Synthesis typically involves multi-step reactions, including azetidine functionalization, triazole ring formation via click chemistry, and coupling with a thiophene derivative. Key steps:

- Azetidine activation : Use carbodiimide coupling agents (e.g., EDC/HCl) to introduce the triazole moiety .

- Thiophene acylation : React the activated azetidine intermediate with 5-methylthiophene-2-carbonyl chloride under anhydrous conditions (e.g., dry DCM, 0–5°C) .

- Optimization : Monitor reaction progress via HPLC and adjust parameters (temperature, solvent polarity, catalyst loading) to minimize side products. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical .

Q. How can the structural integrity of the compound be validated post-synthesis?

- Methodology : Employ a combination of spectroscopic and chromatographic techniques:

- NMR : Analyze - and -NMR to confirm the presence of azetidine (δ ~3.5–4.5 ppm), triazole (δ ~7.5–8.5 ppm), and thiophene (δ ~6.5–7.2 ppm) signals .

- HPLC-MS : Verify purity (>95%) and molecular ion peaks matching the theoretical mass (CHNOS, MW = 278.33 g/mol) .

- X-ray crystallography : Resolve crystal structures to confirm stereochemistry and bond angles, if single crystals are obtainable .

Advanced Research Questions

Q. What computational strategies are effective in predicting the compound’s reactivity and binding interactions with biological targets?

- Methodology :

- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps, electrostatic potentials) to predict nucleophilic/electrophilic sites. For example, the triazole’s N3 atom is a potential hydrogen bond acceptor .

- Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases or cytochrome P450). Focus on the azetidine-thiophene core for hydrophobic pocket binding .

- MD simulations : Assess stability of ligand-protein complexes in physiological conditions (e.g., 150 mM NaCl, 310 K) over 100 ns trajectories .

Q. How can contradictory data on the compound’s stability under acidic/basic conditions be resolved?

- Methodology :

- pH-dependent stability assays : Incubate the compound in buffers (pH 1–13) at 37°C for 24h. Monitor degradation via HPLC and identify byproducts (e.g., hydrolyzed azetidine or oxidized thiophene) .

- Kinetic studies : Determine rate constants (k) for degradation pathways. For example, the azetidine ring may undergo hydrolysis at pH < 3, while the triazole remains stable .

- Protective strategies : Introduce electron-withdrawing groups (e.g., fluorination at the thiophene’s 4-position) to enhance acid resistance .

Q. What experimental approaches are recommended to elucidate the compound’s mechanism of action in modulating biological pathways?

- Methodology :

- Enzyme inhibition assays : Test against target enzymes (e.g., COX-2 or HIV-1 protease) using fluorogenic substrates. IC values can guide structure-activity relationship (SAR) studies .

- Cellular assays : Evaluate cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) in cancer cell lines. Compare with known inhibitors (e.g., doxorubicin) .

- Transcriptomic profiling : Use RNA-seq to identify differentially expressed genes post-treatment, highlighting pathways like NF-κB or MAPK .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.